HDAC-Inhibitor

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

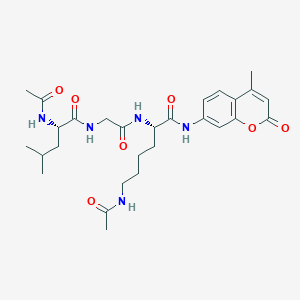

(S)-6-acetamido-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hexanamide is a useful research compound. Its molecular formula is C28H39N5O7 and its molecular weight is 557.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-6-acetamido-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-6-acetamido-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Krebstherapie

HDAC-Inhibitoren werden in der Krebstherapie weit verbreitet eingesetzt . Sie haben sich als wirksam gegen Tumoren erwiesen, sowohl als Monotherapie als auch in Kombinationsbehandlungen . Die Food and Drug Administration (FDA) hat bereits einige von ihnen zugelassen . So wurde beispielsweise die Wirksamkeit der selektiven HDAC6-Inhibition bei der Behandlung von Krebsarten wie Blasenkrebs, malignem Melanom und Lungenkrebs umfassend nachgewiesen .

Neurodegenerative Erkrankungen

HDAC-Inhibitoren haben ein großes Potenzial für die Behandlung neurodegenerativer Erkrankungen wie Alzheimer-Krankheit, Huntington-Krankheit und Parkinson-Krankheit . Durch die Hemmung der HDAC-Aktivität können diese Verbindungen dazu beitragen, das Ungleichgewicht zu korrigieren, das bei diesen Krankheiten beobachtet wird.

Epigenetische Regulation

HDAC-Inhibitoren spielen eine entscheidende Rolle bei der Bildung von Korepressor-Komplexen, die an der Chromatin-Remodellierung und der Genexpression beteiligt sind . Sie sind Teil der Maschinerie des epigenetischen Apparats und spielen eine entscheidende Rolle bei der Regulation der Genexpression .

Zellproliferation und -differenzierung

HDAC-Inhibitoren sind an Zellproliferation, -differenzierung, -migration und -tod sowie an der Angiogenese beteiligt . Sie können dazu beitragen, diese Prozesse zu kontrollieren, die bei Krankheiten wie Krebs häufig gestört sind .

Bildgebungsmittel

HDAC-Inhibitoren können als Bildgebungsmittel eingesetzt werden, um eine frühe Diagnose von Krankheiten zu ermöglichen . So können sie beispielsweise in der Positronen-Emissions-Tomographie (PET) und in fluoreszierenden Liganden eingesetzt werden .

Arzneimittelentwicklung

HDAC-Inhibitoren sind interessante molekulare Ziele für die Entwicklung neuer, wirksamer Medikamente . Es werden innovative Strategien in der Entwicklung und Anwendung von Verbindungen erforscht, die eine inhibitorische oder abbauende Aktivität gegen HDACs zeigen .

Nanopartikel

HDAC-Inhibitoren können in Nanopartikel eingearbeitet werden, um eine gezielte Wirkstoffabgabe zu ermöglichen . Dies kann die Wirksamkeit der Inhibitoren erhöhen und Nebenwirkungen reduzieren .

PROTACs

PROteolysis-TArgeting Chimeras (PROTACs) sind eine neue Klasse von Medikamenten, die HDAC-Inhibitoren verwenden, um Proteine zum Abbau zu zielen . Dies ist eine neuartige Strategie für die Behandlung von Krankheiten, bei denen der Proteinspiegel abnormal hoch ist .

Wirkmechanismus

Target of Action

The primary targets of these compounds are histone deacetylases (HDACs), a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone . HDACs play a crucial role in the regulation of gene expression .

Mode of Action

Histone deacetylase inhibitors block the action of HDACs, leading to an increase in the acetylation of histones . This hyperacetylation of histones changes the structure of chromatin from a condensed, transcriptionally silenced state to a less compact, transcriptionally active state . This change in chromatin structure can result in either the up-regulation or the repression of genes .

Biochemical Pathways

The inhibition of HDACs affects various biochemical pathways. It leads to the accumulation of hyperacetylated nucleosome core histones in most regions of chromatin . It affects the expression of only a small subset of genes, leading to transcriptional activation of some genes, but repression of an equal or larger number of other genes . Non-histone proteins such as transcription factors are also targets for acetylation with varying functional effects .

Result of Action

The result of the action of histone deacetylase inhibitors is the modulation of gene expression. This modulation can lead to various cellular effects, including cell cycle arrest, differentiation, and/or apoptosis . These inhibitors exert their anti-tumour effects via the induction of expression changes of oncogenes or tumour suppressors through modulating the acetylation/deacetylation of histones and/or non-histone proteins such as transcription factors .

Eigenschaften

IUPAC Name |

(2S)-6-acetamido-2-[[2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]acetyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39N5O7/c1-16(2)12-23(31-19(5)35)27(38)30-15-25(36)33-22(8-6-7-11-29-18(4)34)28(39)32-20-9-10-21-17(3)13-26(37)40-24(21)14-20/h9-10,13-14,16,22-23H,6-8,11-12,15H2,1-5H3,(H,29,34)(H,30,38)(H,31,35)(H,32,39)(H,33,36)/t22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJRILGAXBHXDZ-GOTSBHOMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39N5O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440231 |

Source

|

| Record name | (S)-6-acetamido-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660847-06-3 |

Source

|

| Record name | (S)-6-acetamido-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-tert-Butyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B1279354.png)